1-acetyl-N-[3-(benzylcarbamoyl)phenyl]piperidine-4-carboxamide
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Overview
Description
1-acetyl-N-[3-(benzylcarbamoyl)phenyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and pharmacological properties .
Preparation Methods
The synthesis of 1-acetyl-N-[3-(benzylcarbamoyl)phenyl]piperidine-4-carboxamide involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common synthetic route includes the reaction of 3-(benzylcarbamoyl)phenylamine with acetyl chloride to form the intermediate, which is then reacted with piperidine-4-carboxylic acid under specific conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
1-acetyl-N-[3-(benzylcarbamoyl)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Scientific Research Applications
1-acetyl-N-[3-(benzylcarbamoyl)phenyl]piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored for its potential therapeutic applications in treating various diseases due to its pharmacological properties.
Mechanism of Action
The mechanism of action of 1-acetyl-N-[3-(benzylcarbamoyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-acetyl-N-[3-(benzylcarbamoyl)phenyl]piperidine-4-carboxamide can be compared with other piperidine derivatives such as:
1-acetyl-N-[3-(phenylcarbamoyl)phenyl]piperidine-4-carboxamide: Similar structure but with a different substituent on the phenyl ring.
1-acetyl-N-[3-(methylcarbamoyl)phenyl]piperidine-4-carboxamide: Contains a methyl group instead of a benzyl group.
1-acetyl-N-[3-(ethylcarbamoyl)phenyl]piperidine-4-carboxamide: Contains an ethyl group instead of a benzyl group.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-acetyl-N-[3-(benzylcarbamoyl)phenyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-16(26)25-12-10-18(11-13-25)22(28)24-20-9-5-8-19(14-20)21(27)23-15-17-6-3-2-4-7-17/h2-9,14,18H,10-13,15H2,1H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAMDQKYERUGRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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